1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a butyl chain linked to a tert-butyl-methylphenoxy group, and an ethyl group. The oxalate salt form enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:
Formation of the tert-butyl-2-methylphenoxy group: This can be achieved through a Friedel-Crafts alkylation reaction where tert-butyl and methyl groups are introduced to a phenol ring using isobutylene and a strong acid catalyst.
Attachment of the butyl chain: The phenoxy group is then reacted with a butyl halide under basic conditions to form the butyl ether linkage.
Formation of the piperazine ring: The butyl ether is then reacted with ethylpiperazine in the presence of a suitable base to form the final compound.
Oxalate salt formation: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction controls would be essential to maintain the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic neurotransmitter structures, allowing it to bind to receptors in the nervous system, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Shares the tert-butylphenol structure but lacks the piperazine and butyl groups.
4-tert-Butyl-2-hydroxybenzaldehyde: Similar phenolic structure but with an aldehyde group instead of the piperazine and butyl groups.
Uniqueness
1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid is unique due to its combination of a piperazine ring, a butyl chain, and a tert-butyl-methylphenoxy group. This unique structure allows it to interact with a variety of molecular targets, making it versatile for different scientific applications.
Properties
IUPAC Name |
1-[4-(4-tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O.C2H2O4/c1-6-22-12-14-23(15-13-22)11-7-8-16-24-20-10-9-19(17-18(20)2)21(3,4)5;3-1(4)2(5)6/h9-10,17H,6-8,11-16H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRKFLVWDUVLPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=C(C=C(C=C2)C(C)(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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